
2-Bromo-3-fluoro-6-iodobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-fluoro-6-iodobenzonitrile is an organic compound with the molecular formula C7H2BrFIN It is a halogenated benzonitrile derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring
Métodos De Preparación
The synthesis of 2-Bromo-3-fluoro-6-iodobenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of benzonitrile derivatives. The process may include:
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Introduction of a fluorine atom, often using reagents like Selectfluor.
Iodination: Introduction of an iodine atom, which can be achieved using iodine monochloride or other iodine sources.
These reactions are usually carried out under controlled conditions to ensure the selective introduction of halogen atoms at the desired positions on the benzene ring.
Análisis De Reacciones Químicas
2-Bromo-3-fluoro-6-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran or dimethylformamide.
Aplicaciones Científicas De Investigación
2-Bromo-3-fluoro-6-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogen atoms make it a versatile intermediate for various organic transformations.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as a precursor in the synthesis of drugs or diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-fluoro-6-iodobenzonitrile depends on the specific reactions it undergoes. In coupling reactions, for example, the compound acts as an electrophile, reacting with nucleophilic partners to form new carbon-carbon bonds. The presence of multiple halogen atoms can influence the reactivity and selectivity of these reactions.
Comparación Con Compuestos Similares
2-Bromo-3-fluoro-6-iodobenzonitrile can be compared with other halogenated benzonitriles, such as:
3-Bromo-2-fluoro-6-iodobenzonitrile: Similar structure but different positions of halogen atoms.
2-Fluoro-6-iodobenzonitrile: Lacks the bromine atom, which affects its reactivity and applications.
3-Fluoro-2-iodobenzonitrile: Another isomer with different halogen positions.
The uniqueness of this compound lies in its specific arrangement of halogen atoms, which can lead to distinct chemical properties and reactivity compared to its isomers.
Propiedades
Fórmula molecular |
C7H2BrFIN |
|---|---|
Peso molecular |
325.90 g/mol |
Nombre IUPAC |
2-bromo-3-fluoro-6-iodobenzonitrile |
InChI |
InChI=1S/C7H2BrFIN/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2H |
Clave InChI |
CYJJQSRWTHOKSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)Br)C#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



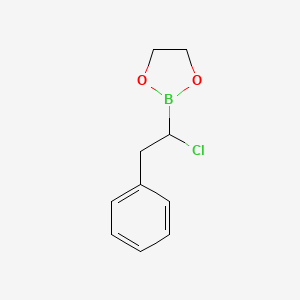
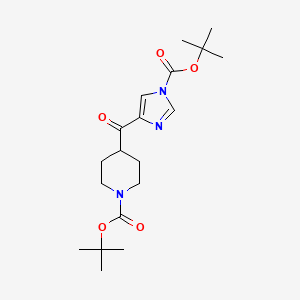


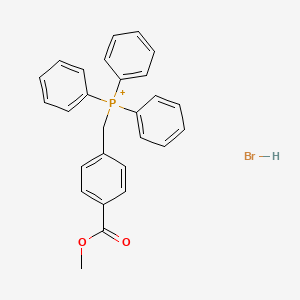
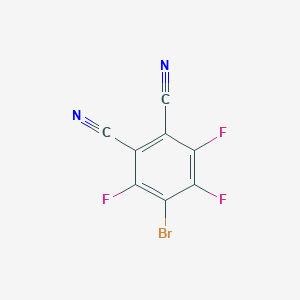
![Thiazolo[4,5-b]pyridin-6-ylmethanamine](/img/structure/B12822851.png)
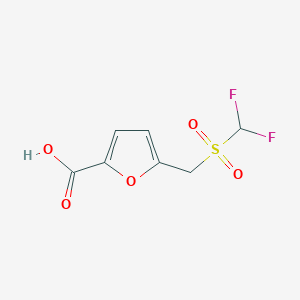
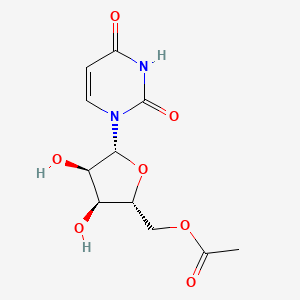

![(E)-[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12822895.png)
![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12822903.png)
![2-((1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetic acid](/img/structure/B12822908.png)
